molecular formula C16H23NO4 B2563171 tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate CAS No. 1333744-04-9

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate

Cat. No.: B2563171
CAS No.: 1333744-04-9
M. Wt: 293.363
InChI Key: CJIMZRONDVTFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines and phenols during multi-step synthesis .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxan-4-yl group provides structural stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs .

Biological Activity

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features which include a tert-butyl group and an oxan-4-yl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N2O3C_{11}H_{19}N_{2}O_{3}, with a molecular weight of approximately 213.28 g/mol. The structural composition allows for diverse interactions, making it an interesting subject for both synthetic and medicinal chemistry research.

Property Value
Molecular FormulaC₁₁H₁₉N₂O₃
Molecular Weight213.28 g/mol
Functional GroupsCarbamate, Hydroxyphenyl, Oxane

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The oxan-4-yl group contributes to the structural stability and enhances the binding affinity of the compound.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against β-secretase and acetylcholinesterase, both of which are key targets in Alzheimer's disease therapeutics .

Table 1: Inhibitory Activity of Related Compounds

Compound Target Enzyme IC50/Ki Value
M4 (similar structure)β-secretase15.4 nM
M4 (similar structure)Acetylcholinesterase0.17 μM

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The compound was shown to reduce levels of inflammatory cytokines like TNF-α and free radicals in cell cultures.

Case Studies

  • In Vitro Studies on Astrocytes :
    • A study assessed the protective effects of a compound structurally related to this compound on astrocyte viability in the presence of Aβ1-42. Results indicated that the compound improved cell viability from 43.78% to 62.98% when co-treated with Aβ1-42, suggesting a protective mechanism against Aβ-induced toxicity .
  • In Vivo Models :
    • In animal models resembling Alzheimer’s pathology (scopolamine-induced), compounds similar to this compound showed reduced aggregation of Aβ plaques compared to control groups, although not significantly more effective than established treatments like galantamine .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(8-10-20-11-9-16)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMZRONDVTFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.